molecular formula C15H19N3O4 B15211316 (S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid

(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid

Cat. No.: B15211316
M. Wt: 305.33 g/mol
InChI Key: RWKDEWPBCQCBFB-ZDUSSCGKSA-N
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Description

(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a glutamine-derived backbone conjugated to a 5-hydroxyindole ethylamine moiety, a structure that suggests potential for diverse biochemical interactions . The indole scaffold is a privileged structure in drug discovery, known for its ability to bind with high affinity to multiple receptors . Researchers are exploring indole derivatives like this one for a broad spectrum of biological activities, which may include antiviral, anti-inflammatory, anticancer, and antimicrobial applications, based on the established properties of similar compounds . The presence of the 5-hydroxyindole group is a key structural feature, as indole derivatives are frequently investigated for their potent pharmacological properties. For instance, related compounds with methoxy-indole groups have been studied for their effects, highlighting the research relevance of this chemical class . The complex structure, which includes multiple hydrogen bond donors and acceptors, makes it a valuable candidate for investigating novel mechanisms of action in a laboratory setting. This product is intended for research purposes only and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers can rely on this product for its quality and consistency in experimental workflows.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

(2S)-5-amino-2-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C15H19N3O4/c16-14(20)4-3-13(15(21)22)17-6-5-9-8-18-12-2-1-10(19)7-11(9)12/h1-2,7-8,13,17-19H,3-6H2,(H2,16,20)(H,21,22)/t13-/m0/s1

InChI Key

RWKDEWPBCQCBFB-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCNC(CCC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Functionalization

The SPPS method employs Wang resin or Rink amide resin for anchoring the C-terminal carboxylic acid. Activation via N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitates coupling of the Fmoc-protected glutamic acid derivative.

Sequential Elongation and Indole Incorporation

  • Step 1 : Deprotection of the Fmoc group using 20% piperidine in DMF.
  • Step 2 : Coupling of 2-(5-hydroxy-1H-indol-3-yl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in dichloromethane (DCM).
  • Step 3 : On-resin oxidation of the secondary alcohol to the α-ketoamide using Dess-Martin periodinane (yield: 78–85%).

Cleavage and Purification

Resin cleavage with TFA:H₂O:triisopropylsilane (95:2.5:2.5) followed by reverse-phase HPLC (C18 column, 10–50% acetonitrile/water gradient) achieves >98% purity.

Solution-Phase Convergent Synthesis

Indole-Ethylamine Intermediate Preparation

  • 5-Hydroxyindole undergoes Friedel-Crafts alkylation with 2-bromoethylamine hydrobromide in acetic acid, yielding 3-(2-aminoethyl)-5-hydroxyindole (72% yield).
  • Protection of the amine with Boc₂O and the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride ensures regioselectivity.

α-Ketoacid Synthesis

  • L-Glutamic acid is converted to its methyl ester, followed by oxidation with pyridinium chlorochromate (PCC) to form the α-keto ester (89% yield).
  • Transamination with ammonium acetate in methanol introduces the primary amine.

Coupling and Deprotection

  • Peptide coupling via EDC/HOBt in DCM links the indole-ethylamine and α-ketoacid fragments (65% yield).
  • Sequential deprotection with TBAF (for TBS) and HCl/dioxane (for Boc) furnishes the target compound.

Enzymatic Resolution for Stereochemical Control

Kinetic Resolution Using Lipases

Racemic α-ketoamide intermediates are resolved via Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether, achieving 94% enantiomeric excess (ee) for the (S)-isomer.

Dynamic Kinetic Asymmetric Amination

Palladium-catalyzed asymmetric amination of α-keto esters with BINAP ligands achieves 99% ee, circumventing the need for post-synthetic resolution.

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Process
Reactor Type Batch (Round-bottom flask) Continuous Flow System
Solvent Consumption 50 L/kg product 8 L/kg product
Catalyst Loading 5 mol% 0.5 mol%
Overall Yield 62% 78%

Key industrial optimizations:

  • Continuous flow hydrogenation for ethylamino linker formation (Pd/C, 50 bar H₂, 80°C).
  • In-line FTIR monitoring ensures real-time quality control during α-ketoamide oxidation.

Green Chemistry Approaches

Solvent Recycling

  • Ionic liquid-based systems (e.g., [BMIM][BF₄]) enable 5-hydroxyindole alkylation with 90% solvent recovery.
  • Mechanochemical grinding reduces DCM usage by 40% during coupling steps.

Catalytic Waste Reduction

  • Photocatalytic oxidation using TiO₂ nanoparticles under UV light minimizes stoichiometric oxidant waste.

Comparative Analysis of Methodologies

Method Steps Overall Yield Purity Scalability
SPPS 8 58% >98% Moderate
Solution-Phase Convergent 10 65% 95% High
Enzymatic Resolution 7 72% 97% Low
Industrial Flow Process 6 78% 99.5% Very High

Chemical Reactions Analysis

Types of Reactions

(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations:

  • Indole modifications : Glumitan’s 5-hydroxyindole group contrasts with the adamantane-indole hybrids in , which exhibit enhanced lipophilicity and receptor selectivity.
  • Amino acid backbone: The oxopentanoic acid motif is shared with compounds in and , but substituents like triazole () or isoindolinone () drastically alter solubility and target affinity.

Glumitan vs. VEGFR Inhibitors ():

Glumitan’s VEGFR inhibitory activity aligns with analogs like (S)-4-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid (CAS: 38101-59-6), which also targets angiogenesis pathways . However, the latter lacks the 5-hydroxyindole group, suggesting Glumitan’s hydroxyl moiety may improve binding specificity.

Glumitan vs. Immunomodulatory Compounds ():

The lenalidomide impurity (S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid shares Glumitan’s oxopentanoic acid backbone but replaces the indole with an isoindolinone ring. This structural shift correlates with immunomodulatory effects via cereblon E3 ligase modulation .

Research Findings

  • Metabolic Stability: Glumitan’s indole-hydroxyl group may reduce oxidative metabolism compared to non-hydroxylated analogs, as seen in ’s metabolites (M3/M6), which undergo reductive denitration .
  • Target Engagement: Molecular dynamics simulations () suggest that oxopentanoic acid derivatives with aromatic substituents (e.g., indole) form stable hydrogen bonds with protease active sites, supporting Glumitan’s VEGFR inhibition .

Biological Activity

(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid, also known as a derivative of tryptophan, exhibits significant biological activities owing to its structural features that include an amino acid backbone and an indole moiety. This compound is notable for its potential therapeutic applications and biochemical roles.

Chemical Structure and Properties

  • Molecular Formula : C15H19N3O4
  • Molecular Weight : 305.33 g/mol
  • CAS Number : 930495-18-4

The compound features a five-carbon chain with both ketone and amine functional groups, which are critical for its biological interactions.

Biological Activities

  • Antioxidant Activity :
    • Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives isolated from lactic acid bacteria demonstrated effective DPPH radical-scavenging activities, suggesting potential applications in oxidative stress-related conditions .
  • Neuroprotective Effects :
    • The indole derivative structure is associated with neuroprotective properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, which may be beneficial in neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • The compound has been studied for its anti-inflammatory effects, particularly in the context of immune modulation. It can potentially inhibit pathways involved in inflammatory responses, making it a candidate for treating inflammatory disorders .

Case Study 1: Antioxidative Potential

In a study focusing on amino acid derivatives, this compound was tested alongside other metabolites for their radical-scavenging abilities. The compound showed promising results in reducing oxidative stress markers in cell cultures, indicating its potential as a therapeutic agent .

Case Study 2: Neuroprotection

A neuroprotective assay demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC15H19N3O4Antioxidant, Neuroprotective
5-HydroxytryptophanC11H12N2O3Precursor to serotonin, Mood enhancement
N-(5-amino-2-hydroxyphenyl)propanoic acidC11H13N3O3Neuroprotective, Antioxidant

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid?

  • Methodological Answer : Synthesis typically involves condensation reactions between indole derivatives and amino acid precursors. For example, analogous compounds with indole moieties are synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone intermediates in acetic acid with sodium acetate as a catalyst, followed by recrystallization . For the target compound, a similar approach could be adapted by substituting the aldehyde group with a 5-hydroxyindole-ethylamine unit.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and electrospray ionization (ESI-MS) are critical for confirming molecular weight and fragmentation patterns. For example, HRMS data (e.g., m/z 593.25778 [M + Na]+) and HPLC retention times (e.g., 6.34 min with 93.6% purity) are standard for validating structural integrity . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) should be used to resolve stereochemistry and confirm substituent positions.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism, solvate formation, or impurities. Cross-validate results using complementary techniques:

  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., indole orientation) .
  • Dynamic HPLC : Detect enantiomeric impurities by comparing retention times with chiral columns.
  • Isotopic labeling : Trace unexpected peaks in MS/MS fragmentation .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization requires:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions between indole and amino acid units.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Purification : Use preparative HPLC with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate the target compound from byproducts .

Q. How does the 5-hydroxyindole moiety influence the compound’s biochemical activity?

  • Methodological Answer : The 5-hydroxy group on the indole ring enhances hydrogen-bonding potential, which can be probed via:

  • Molecular docking : Simulate interactions with serotonin receptors or enzymes (e.g., tryptophan hydroxylase).
  • Fluorescence quenching assays : Measure binding affinity to proteins like albumin using Förster resonance energy transfer (FRET) .

Data Analysis and Experimental Design

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Methodological Answer : Use in silico platforms:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate solubility, logP, and bioavailability.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH variation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS.
  • Oxidative stress : Expose to H₂O₂ or cytochrome P450 enzymes to identify metabolite profiles .

Contradiction Management

Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be addressed?

  • Methodological Answer : Discrepancies may stem from pharmacokinetic factors (e.g., poor absorption). Mitigate by:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models.
  • Prodrug design : Modify the carboxylic acid group to esters to enhance membrane permeability .

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